molecular formula C17H17ClN2O2 B5794490 2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide

2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B5794490
M. Wt: 316.8 g/mol
InChI Key: KBHORPWJIYFCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide, also known as CDP323, is a chemical compound that has been studied for its potential use in treating various diseases.

Mechanism of Action

2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide works by inhibiting the activity of a protein called Janus kinase 3 (JAK3), which is involved in the signaling pathway of cytokines. By inhibiting JAK3, this compound prevents the activation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It has also been found to improve symptoms in these models, such as reduced disease severity and improved motor function.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK3. However, it also has limitations, such as its poor solubility in water and its potential for off-target effects.

Future Directions

Future research on 2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide could focus on improving its solubility and reducing its off-target effects. It could also investigate its potential use in other diseases, such as psoriasis and asthma. Additionally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(2-aminopropionyl)-2,5-dimethylaniline in the presence of triethylamine and dichloromethane. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield.

Scientific Research Applications

2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential use in treating various diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of these diseases.

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethylanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-7-8-12(2)15(9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHORPWJIYFCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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